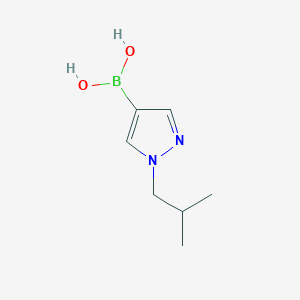

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Vue d'ensemble

Description

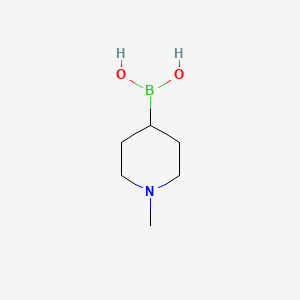

“(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H13BN2O2 and a molecular weight of 168 . It is a solid substance that is stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .

Synthesis Analysis

While specific synthesis methods for “(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” were not found, it’s known that boronic acid derivatives can be used in various synthesis reactions. For instance, they can be used in the synthesis of 7-azaindole derivatives as potent PDK1 inhibitors . They can also act as reactants in the synthesis of imidazo[1,2-a]pyrazine derivatives as potent phosphodiesterase 10A inhibitors .Molecular Structure Analysis

The InChI code for “(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” is 1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acid derivatives, such as “(1-Isobutyl-1H-pyrazol-4-yl)boronic acid”, are known to be involved in various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . Protodeboronation, a process where the boron moiety is removed, is another reaction that boronic esters can undergo .Physical And Chemical Properties Analysis

“(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .Applications De Recherche Scientifique

Inhibitor Synthesis

This compound serves as a precursor in the synthesis of selective inhibitors for various enzymes. For instance, it has been used in the preparation of CHK1 inhibitors , which are potential antitumor agents and radioprotectants . These inhibitors can halt the cell cycle, allowing for the repair of DNA damage or leading to apoptosis in cancer cells.

Cathepsin Inhibitors

Another application is the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteolytic enzymes implicated in numerous diseases, including cancer and inflammatory conditions. Inhibitors that can modulate the activity of cathepsins have therapeutic potential.

Conversion to Boronate Esters

The compound can be converted to boronate esters, which are more stable and easier to handle. This conversion is often a step in the synthesis of more complex molecules. The boronate esters can then be used in further chemical transformations or as intermediates in the synthesis of biologically active compounds .

VEGF Inhibitors

It is also a reagent for preparing VEGF inhibitors . Vascular Endothelial Growth Factor (VEGF) is a signal protein that stimulates the growth of blood vessels. Inhibiting VEGF can be a strategy to treat cancers by cutting off the blood supply to tumors .

Aurora Kinase Inhibitors

Aurora kinases are essential for cell division, and their inhibitors are being researched as potential cancer therapies(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is used in the synthesis of compounds that inhibit these kinases, potentially controlling tumor growth .

Janus Kinase 2 Inhibitors

This compound is instrumental in creating inhibitors for Janus Kinase 2 (JAK2) , which is involved in signaling for several types of blood cells. Abnormal JAK2 signaling is associated with certain types of blood cancers, and inhibitors can be used to treat these conditions .

c-MET Inhibitors

Lastly, it is used in the development of inhibitors for c-MET , a receptor tyrosine kinase that plays a role in cell growth and differentiation. c-MET inhibitors have potential applications in treating various forms of cancer, including non-small cell lung cancer .

Safety and Hazards

“(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its ability to interact with its targets. For instance, boronic acids are known to be more stable in acidic environments .

Propriétés

IUPAC Name |

[1-(2-methylpropyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDFJXJVSSPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669782 | |

| Record name | [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid | |

CAS RN |

929094-25-7 | |

| Record name | [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

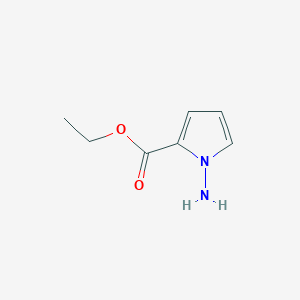

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1390185.png)